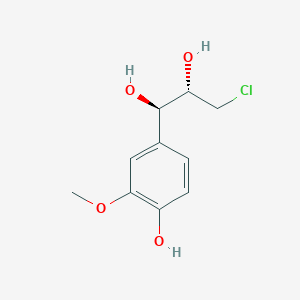
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is a chemical compound with a specific stereochemistry It features a chloro group, a hydroxy group, and a methoxyphenyl group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and chloroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-3-chloro-1-(4-hydroxyphenyl)propane-1,2-diol: Lacks the methoxy group.
(1R,2S)-3-chloro-1-(3-methoxyphenyl)propane-1,2-diol: Lacks the hydroxy group.
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol: Has a different diol position.
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the specific stereochemistry, makes (1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol unique
Propiedades
Número CAS |
832699-72-6 |
|---|---|
Fórmula molecular |
C10H13ClO4 |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(1R,2S)-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO4/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10,12-14H,5H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
YGHRQWKTVXMGDU-PSASIEDQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@H]([C@@H](CCl)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(CCl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
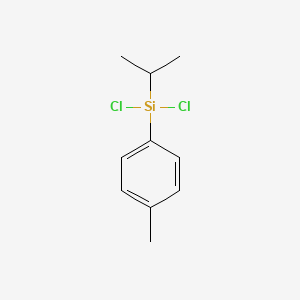
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
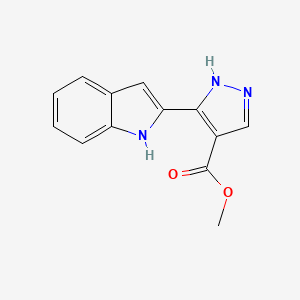
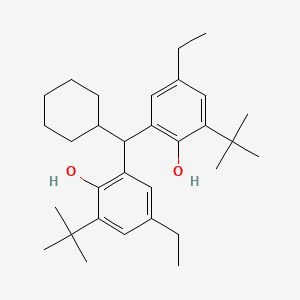
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
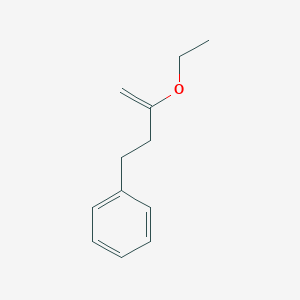
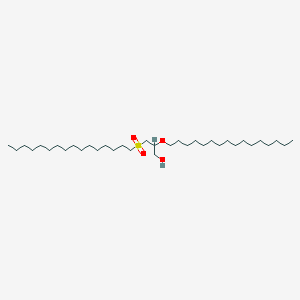
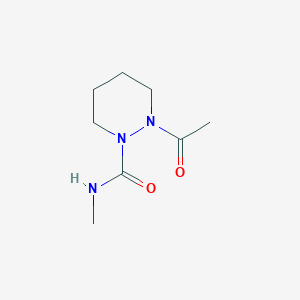
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
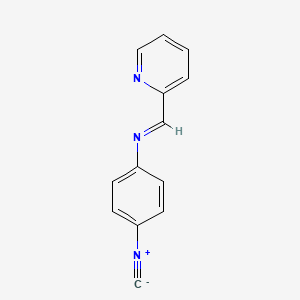
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)
